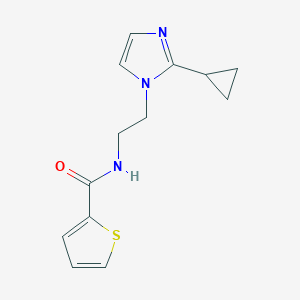![molecular formula C22H29N3O5 B2675711 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 1251697-45-6](/img/structure/B2675711.png)
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of both oxalamide and pyrrolidinone moieties suggests potential biological activity, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves multi-step organic reactions. The starting materials often include 1,4-dioxaspiro[4.5]decan-2-ylmethylamine and 4-methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid. The key steps in the synthesis may include:
Amidation Reaction: The amine group of 1,4-dioxaspiro[4.5]decan-2-ylmethylamine reacts with the carboxylic acid group of 4-methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid to form an amide bond.
Oxalamide Formation: The intermediate product undergoes further reaction with oxalyl chloride to introduce the oxalamide functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also need to address issues such as reaction time, cost of reagents, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N1-(1,4-dioxaspiro[4
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets. The oxalamide and pyrrolidinone moieties may interact with enzymes or receptors, modulating their activity. This could involve inhibition of enzyme activity or alteration of receptor signaling pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methylphenyl)oxalamide
- N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
Uniqueness
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is unique due to its specific combination of spirocyclic, oxalamide, and pyrrolidinone structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5/c1-15-7-8-16(12-18(15)25-11-5-6-19(25)26)24-21(28)20(27)23-13-17-14-29-22(30-17)9-3-2-4-10-22/h7-8,12,17H,2-6,9-11,13-14H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMWBBISWKMLNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2COC3(O2)CCCCC3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Bromo-2-methylpyrazolo[1,5-b]pyridazine](/img/structure/B2675628.png)

![1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2675633.png)
![Benzo[d]thiazol-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2675634.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-bromofuran-2-carboxamide](/img/structure/B2675635.png)




![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-[cyclohexyl(ethyl)sulfamoyl]benzamide](/img/structure/B2675641.png)
![3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2675643.png)

![N-[(2-fluorophenyl)methyl]-2,3-dihydro-1H-inden-2-amine](/img/structure/B2675649.png)
![9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B2675651.png)
